N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
Description
N²-(3-Chloro-4-methoxyphenyl)-N⁴-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-diamine derivative characterized by two aromatic substituents: a 3-chloro-4-methoxyphenyl group at the N² position and a 4-fluorophenyl group at the N⁴ position. The chloro and methoxy groups on the phenyl ring are positioned at the 3- and 4-positions, respectively, which may influence electronic properties and steric interactions. The 4-fluorophenyl group introduces a halogenated aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O/c1-28-15-7-6-13(10-14(15)20)25-19-26-17-16(22-8-9-23-17)18(27-19)24-12-4-2-11(21)3-5-12/h2-10H,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGMYXRKNBXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pteridine derivatives under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares the target compound with structurally related pteridine-diamines and pyrimidine-diamines from the evidence:
Key Observations:
Substituent Positioning : The target compound’s 3-chloro-4-methoxyphenyl group is distinct from analogs with chloro-methyl (e.g., ) or chloro-tetrahydrofuran () substitutions. The meta-chloro and para-methoxy arrangement may enhance π-π stacking or hydrogen-bonding interactions compared to para-substituted analogs.
Halogen Effects : Fluorine at N⁴ (target) vs. N² () alters electronic distribution; fluorine’s electronegativity may modulate target binding in kinase or receptor pockets.
Flexibility : The phenethyl () or tetrahydrofuran-methyl () groups introduce conformational flexibility, whereas the target’s rigid aromatic substituents may favor selectivity in planar binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
